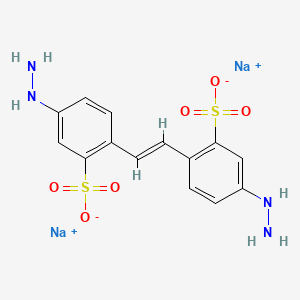

disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate), also known as disodium Edetate, is a chelating agent that is commonly used in scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 408.38 g/mol.

Mécanisme D'action

Disodium Edetate works by forming stable complexes with metal ions, which are then removed from the solution. The complexation process involves the formation of coordinate covalent bonds between the metal ion and the nitrogen and oxygen atoms in the Edetate molecule. The stability of the complex depends on the size, charge, and coordination geometry of the metal ion.

Biochemical and Physiological Effects:

Disodium Edetate has been shown to have low toxicity and is generally considered safe for use in scientific research applications. However, it can chelate essential metal ions in the body, such as calcium and magnesium, which can lead to adverse effects. It can also interfere with the absorption of certain medications, such as tetracyclines and fluoroquinolones.

Avantages Et Limitations Des Expériences En Laboratoire

Disodium Edetate is a versatile chelating agent that can be used in a wide range of scientific research applications. It has a high affinity for metal ions and can effectively remove them from solutions. However, it can also chelate essential metal ions, which can lead to unwanted effects. It is important to carefully consider the concentration and duration of exposure when using disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate) Edetate in lab experiments.

Orientations Futures

There are many potential future directions for the use of disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate) Edetate in scientific research. One area of interest is the development of new chelating agents that are more selective for specific metal ions. Another area of interest is the use of disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate) Edetate in the treatment of metal ion toxicity, such as in cases of lead poisoning. Additionally, there is ongoing research into the use of disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate) Edetate in the formulation of new pharmaceuticals, such as targeted drug delivery systems.

Méthodes De Synthèse

Disodium Edetate can be synthesized by reacting ethylenediamine with chloroacetic acid to produce ethylenediaminetetraacetic acid (EDTA). The EDTA is then treated with sodium hydroxide to form disodium 2,2'-(1,2-ethenediyl)bis(5-hydrazinobenzenesulfonate) Edetate.

Applications De Recherche Scientifique

Disodium Edetate is commonly used in scientific research applications as a chelating agent to remove metal ions from solutions. It is used in the analysis of trace metals in biological and environmental samples, as well as in the purification of proteins and enzymes. It is also used in the synthesis of nanoparticles and in the formulation of pharmaceuticals.

Propriétés

IUPAC Name |

disodium;5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfonatophenyl)ethenyl]benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O6S2.2Na/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24;;/h1-8,17-18H,15-16H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REASHSQUSRWLSL-SEPHDYHBSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)NN)S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NN)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)NN)S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4Na2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)

![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)

![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)

![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)

![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)

![6-(methoxymethyl)-1-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5361612.png)

![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)

![6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)

![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5361633.png)

![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-pyrimidinamine](/img/structure/B5361636.png)

![4-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5361639.png)

![5-{3-chloro-5-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5361643.png)